Cas no 154045-63-3 (methyl 2-methoxy-6-(2-phenylethyl)benzoate)
methyl 2-methoxy-6-(2-phenylethyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-methoxy-6-(2-phenylethyl)benzoate
- Benzoic acid, 2-methoxy-6-(2-phenylethyl)-, methyl ester
- 2-METHOXY-6-PHENETHYL-BENZOIC ACID METHYL ESTER
- Methyl 2-methoxy-6-phenethylbenzoate
- MFCD12546729
- AKOS017343674
- Methyl 2-methoxy-6-phenethyl-benzoate
- 154045-63-3
-
- MDL: MFCD12546729
- Inchi: 1S/C17H18O3/c1-19-15-10-6-9-14(16(15)17(18)20-2)12-11-13-7-4-3-5-8-13/h3-10H,11-12H2,1-2H3
- InChI Key: UNHQRTUFAPBRGD-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=CC(=C1C(=O)OC)CCC1C=CC=CC=1
Computed Properties
- Exact Mass: 270.12564
- Monoisotopic Mass: 270.125594432g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 297
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 35.5Ų
Experimental Properties
- PSA: 35.53
methyl 2-methoxy-6-(2-phenylethyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB465396-100 mg |
2-Methoxy-6-phenethyl-benzoic acid methyl ester; . |
154045-63-3 | 100mg |
€215.00 | 2023-04-21 | ||
| abcr | AB465396-250 mg |
2-Methoxy-6-phenethyl-benzoic acid methyl ester; . |
154045-63-3 | 250mg |
€359.00 | 2023-04-21 | ||
| abcr | AB465396-1 g |
2-Methoxy-6-phenethyl-benzoic acid methyl ester; . |
154045-63-3 | 1g |
€549.00 | 2023-04-21 | ||
| abcr | AB465396-100mg |
2-Methoxy-6-phenethyl-benzoic acid methyl ester; . |
154045-63-3 | 100mg |
€215.00 | 2025-02-15 | ||
| abcr | AB465396-250mg |
2-Methoxy-6-phenethyl-benzoic acid methyl ester; . |
154045-63-3 | 250mg |
€359.00 | 2025-02-15 | ||
| abcr | AB465396-1g |
2-Methoxy-6-phenethyl-benzoic acid methyl ester; . |
154045-63-3 | 1g |
€549.00 | 2025-02-15 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | A01_1411389-100mg |
2-Methoxy-6-phenethyl-benzoic acid methyl ester |
154045-63-3 | nan | 100mg |
¥3560.00 | 2025-04-18 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | A01_1411389-250mg |
2-Methoxy-6-phenethyl-benzoic acid methyl ester |
154045-63-3 | nan | 250mg |
¥5790.00 | 2025-04-18 |
methyl 2-methoxy-6-(2-phenylethyl)benzoate Suppliers
methyl 2-methoxy-6-(2-phenylethyl)benzoate Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on methyl 2-methoxy-6-(2-phenylethyl)benzoate
Comprehensive Overview of Methyl 2-Methoxy-6-(2-Phenylethyl)Benzoate (CAS No. 154045-63-3): Properties, Applications, and Industry Insights
The chemical compound methyl 2-methoxy-6-(2-phenylethyl)benzoate (CAS No. 154045-63-3) is a specialized ester derivative with a unique molecular structure combining aromatic and aliphatic components. This benzoate ester features a methoxy group at the 2-position and a phenylethyl side chain at the 6-position, contributing to its distinct physicochemical properties. In recent years, this compound has garnered attention in fragrance synthesis, pharmaceutical intermediates, and specialty chemical research, aligning with growing industry demand for structurally complex aromatic esters.
From a molecular perspective, the 2-methoxy-6-phenylethyl substitution pattern creates a sterically hindered environment that influences reactivity profiles. The methyl ester moiety provides hydrolytic stability while maintaining sufficient reactivity for transesterification reactions—a feature increasingly valued in green chemistry applications. Analytical studies using GC-MS and NMR spectroscopy confirm the compound's high purity (>98% by HPLC), with characteristic signals at δ 3.85 (methoxy protons) and δ 7.25-7.35 (phenyl aromatic protons) in 1H NMR spectra.
The thermal behavior of methyl 2-methoxy-6-(2-phenylethyl)benzoate reveals a melting point range of 45-48°C and decomposition temperature above 250°C, making it suitable for various industrial processes. Its calculated logP value of 3.2 suggests moderate lipophilicity, a property exploited in fragrance formulations where balanced oil/water partitioning enhances longevity. These characteristics address current market demands for performance ingredients in cosmetic science, particularly in long-wearing fragrance technologies that dominate premium personal care segments.
In fragrance applications, the compound's aromatic-phenylethyl structure contributes to warm, balsamic olfactory notes, frequently blended with vanilla, amber, and woody accords. Perfumers value its ability to modulate volatility when combined with citrus top notes or musky base notes—a trending approach in modern fragrance design. The 2023 International Flavors & Fragrances Market Report highlighted growing interest in such structurally nuanced benzoates as alternatives to restricted aroma chemicals.
Pharmaceutical researchers have explored CAS 154045-63-3 as a building block for non-steroidal anti-inflammatory drug (NSAID) analogs, capitalizing on the methoxy-phenylethyl pharmacophore. Computational docking studies suggest potential COX-2 inhibitory activity, though clinical applications remain investigational. This aligns with current drug discovery trends favoring modular synthesis of target-specific small molecules, a frequent topic in medicinal chemistry forums and patent literature.
Manufacturing considerations for methyl 2-methoxy-6-(2-phenylethyl)benzoate typically involve Friedel-Crafts acylation followed by esterification, with recent process optimizations achieving 85% yield through microwave-assisted synthesis. Environmental impact assessments show advantages over traditional methods, including 40% reduction in organic solvent use—a critical factor given tightening REACH regulations and corporate sustainability commitments. These process improvements respond to frequent queries about green synthesis approaches in specialty chemical production.
Analytical method development for this compound has evolved significantly, with UPLC-MS/MS protocols now capable of detecting sub-ppm levels in complex matrices. Such sensitivity meets stringent quality control requirements in fragrance and food contact material applications, where trace analysis dominates technical discussions. Stability studies indicate excellent resistance to oxidation when stored under nitrogen at -20°C, addressing common storage-related questions from industrial users.
The global market for functional benzoate esters like 154045-63-3 is projected to grow at 6.2% CAGR through 2028, driven by Asia-Pacific demand for premium fragrance ingredients. Supply chain analyses reveal increasing vertical integration among producers, with many offering custom derivatization services—a business model responding to formulators' needs for application-specific variants. These market dynamics feature prominently in recent chemical industry webinars and investment analyses.
From a regulatory standpoint, methyl 2-methoxy-6-(2-phenylethyl)benzoate complies with IFRA standards for fragrance use and appears on the EU's Approved Flavouring Substances list (No. 15.013). Its GRAS status for certain applications makes it a frequent subject of regulatory queries in food and cosmetic forums. Toxicological profiles show no significant ecotoxicity (Daphnia magna EC50 >100 mg/L), supporting its use in environmentally conscious formulations.
Emerging research explores the compound's potential as a solvent modifier in lithium-ion battery electrolytes, where its aromatic structure may enhance lithium salt dissociation. While preliminary, such applications align with booming energy storage research—a hot topic capturing scientific and investor interest. Patent activity surrounding CAS 154045-63-3 has increased 22% since 2020, particularly in materials science applications.
Quality specifications for technical-grade material typically require ≥95% purity (GC), with limits on residual solvents (methanol <0.1%) and heavy metals (<10 ppm). These parameters reflect evolving industry standards discussed in recent ACS symposiums on ester chemistry. Analytical certificates now commonly include chiral purity data, responding to growing recognition of stereochemistry's role in fragrance perception and biological activity.
In conclusion, methyl 2-methoxy-6-(2-phenylethyl)benzoate represents a versatile chemical entity bridging fragrance, pharmaceutical, and specialty material applications. Its unique structural features and adaptable chemistry position it well to meet future industry needs for multifunctional aromatic esters. Ongoing research continues to uncover novel applications, ensuring this compound remains relevant across multiple high-growth chemical sectors.
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